
Antitubercular agent-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-330335 is a synthetic compound with the chemical name 2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxyfuro[2,3-b]quinoline.
Preparation Methods
The synthesis of WAY-330335 involves several steps, starting with the preparation of the core furoquinoline structure. The synthetic route typically includes:
Formation of the furoquinoline core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazinyl group: The piperazinyl group is introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for WAY-330335 are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-330335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazinyl and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Potential applications in the development of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of WAY-330335 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific proteins and pathways involved in maintaining the bacterial cell membrane structure .
Comparison with Similar Compounds
WAY-330335 is unique due to its specific chemical structure and antibacterial properties. Similar compounds include:
Ciprofloxacin: A widely used antibiotic with a different mechanism of action.
Levofloxacin: Another antibiotic with structural similarities but different pharmacological properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
WAY-330335 stands out due to its unique furoquinoline core and the presence of the piperazinyl and fluorophenyl groups, which contribute to its specific antibacterial activity.
Properties
Molecular Formula |
C23H20FN3O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C23H20FN3O3/c1-29-19-6-7-20-15(13-19)12-16-14-21(30-22(16)25-20)23(28)27-10-8-26(9-11-27)18-4-2-17(24)3-5-18/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
LVHSQRZDLFKDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
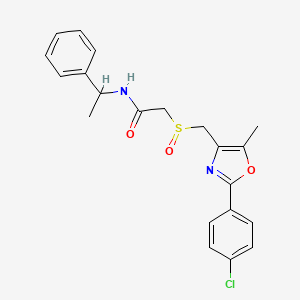
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)

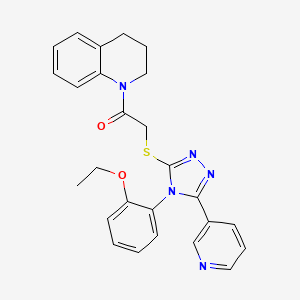
![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
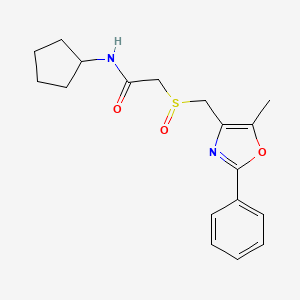

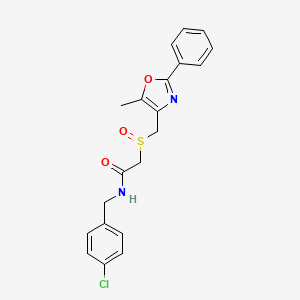
![2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816473.png)

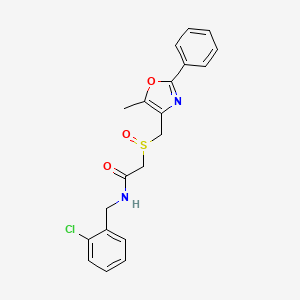
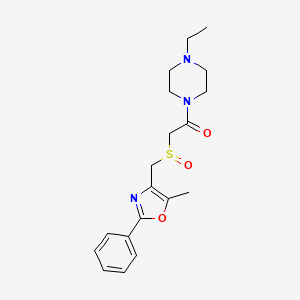
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-6-methoxyfuro[2,3-b]quinoline](/img/structure/B10816492.png)
